molecular formula C11H15BrN2O2S B15335922 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine

2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine

Cat. No.: B15335922
M. Wt: 319.22 g/mol
InChI Key: AOYZJOOIIPCXGU-UHFFFAOYSA-N
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Description

2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is a chemical compound characterized by a bromine atom and a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 2-position.

  • Sulfonylation: The brominated pyridine is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group at the 5-position.

  • Methylation: Finally, the piperidine ring is methylated to introduce the 4-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 2-Hydroxypyridine

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is similar to other brominated pyridines and sulfonyl-containing compounds. its unique combination of functional groups and structural features sets it apart from these compounds. Some similar compounds include:

  • 2-Bromo-5-(4-methylpiperidin-1-yl)pyrazine

  • 2-Bromo-5-(piperidin-1-yl)pyridine

  • 2-Bromo-5-(methylsulfonyl)pyridine

Properties

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

2-bromo-5-(4-methylpiperidin-1-yl)sulfonylpyridine

InChI

InChI=1S/C11H15BrN2O2S/c1-9-4-6-14(7-5-9)17(15,16)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3

InChI Key

AOYZJOOIIPCXGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

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